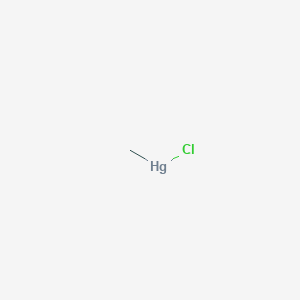

Methylmercury(1+) chloride

Description

Properties

IUPAC Name |

methylmercury(1+);chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCXWQNSQAOC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-09-3 | |

| Record name | Methylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLMERCURY CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWZ4L3O1X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis, Properties, and Mechanism of Methylmercury(1+) Chloride

Topic: Synthesis and Properties of Methylmercury(1+) Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Toxicologists, and Analytical Scientists

Executive Summary

Methylmercury(1+) chloride (MeHgCl) represents a critical reference standard in environmental toxicology and neurobiology. Unlike inorganic mercury, its lipophilic nature allows it to breach biological barriers with high efficiency. This guide provides a rigorous examination of its synthesis, physicochemical properties, and the "molecular mimicry" mechanism that drives its neurotoxicity.

Warning: Methylmercury compounds are extreme neurotoxins. They penetrate latex and PVC gloves. All procedures described herein must be performed in a certified fume hood with silver-shield/laminate gloves and strict waste containment protocols.

Chemical Identity & Physical Properties[1][2][3]

MeHgCl exists as a linear, two-coordinate organometallic complex. Its stability in organic solvents and lipid solubility are the primary drivers of its bioaccumulation potential.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 115-09-3 | |

| Formula | CH₃HgCl | Linear geometry (C-Hg-Cl) |

| Molecular Weight | 251.08 g/mol | |

| Appearance | White crystalline solid | Plates when recrystallized from ethanol |

| Melting Point | 170–173 °C | Sublimes before boiling |

| Density | 4.06 g/cm³ | High density facilitates gravity separation |

| Solubility (Water) | < 0.1 mg/mL | Poorly soluble |

| Solubility (Organic) | High | Soluble in acetone, ethanol, ether, lipids |

| Vapor Pressure | 0.0085 mmHg (25°C) | Significant inhalation hazard |

Synthesis Protocols

We present two distinct synthesis routes: a Biomimetic Route ideal for high-purity/radiolabeling applications, and a Classical Organometallic Route for stoichiometric bulk preparation.

Protocol A: Biomimetic Synthesis (Methylcobalamin Route)

Best for: High purity, radiolabeling, and "green" chemistry applications.

This method utilizes Methylcobalamin (Vitamin B12 analog) to transfer a methyl group to inorganic mercury, mimicking the environmental methylation process.

Reagents:

Workflow:

-

Dissolution: Dissolve 1 eq. of HgCl₂ in 0.01 N HCl.

-

Methylation: Add 1 eq. of Methylcobalamin. The reaction proceeds rapidly at room temperature.

-

Incubation: Stir for 60 minutes in the dark (MeCbl is light sensitive).

-

Extraction: Extract the reaction mixture with toluene. MeHgCl partitions into the organic phase, while unreacted inorganic mercury and cobalamin derivatives remain in the aqueous phase.

-

Isolation: Evaporate toluene under a stream of nitrogen to yield crystalline MeHgCl.

Protocol B: Classical Organometallic Synthesis (Grignard Route)

Best for: Bulk synthesis where anhydrous conditions are maintainable.

Reagents:

-

Mercuric Chloride (HgCl₂) - Must be anhydrous

-

Methylmagnesium Chloride (MeMgCl) or Bromide (MeMgBr) - 3.0 M in THF

-

Tetrahydrofuran (THF) - Anhydrous

Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Slurry Formation: Suspend HgCl₂ in anhydrous THF (0.1 M concentration). Cool to 0°C.

-

Addition: Dropwise add MeMgCl (0.95 eq).

-

Critical Control:Do NOT use excess Grignard. Excess leads to the formation of Dimethylmercury (Me₂Hg), a volatile and fatal super-toxin. Using a slight deficit of Grignard ensures the reaction stops at the mono-methyl stage.

-

-

Quench: Quench carefully with dilute HCl (1 M) to destroy trace Grignard and convert any intermediate species to the chloride salt.

-

Purification: Extract with diethyl ether. Recrystallize from ethanol/water.

Visualization: Synthesis Logic Flow

Figure 1: Comparison of biomimetic vs. classical synthesis routes. Protocol A offers higher specificity; Protocol B requires strict stoichiometric control to prevent dimethylmercury formation.

Analytical Characterization

Validating the identity of MeHgCl is crucial, particularly to ensure no contamination with inorganic mercury or dimethylmercury.

Nuclear Magnetic Resonance (NMR)[1][3][5][8][9][10][11][12]

-

¹H NMR (CDCl₃):

-

Shift: δ 0.8 – 1.2 ppm (Singlet).[6]

-

Satellites: Distinct ¹⁹⁹Hg satellites (J ≈ 200-250 Hz) are observed due to the spin-1/2 ¹⁹⁹Hg nucleus (16.9% natural abundance).

-

-

¹⁹⁹Hg NMR:

-

Chemical shift is highly solvent-dependent.

-

Typically observed in the range of -800 to -1200 ppm (relative to Me₂Hg at 0 ppm).

-

Vibrational Spectroscopy (IR/Raman)

-

C-H Stretch: ~2900–3000 cm⁻¹ (Weak).

-

Hg-C Stretch: ~550–570 cm⁻¹ (Strong, characteristic).

-

Hg-Cl Stretch: ~300–350 cm⁻¹ (Far IR/Raman).

Mechanism of Action: The "Trojan Horse"

The profound neurotoxicity of MeHgCl stems from its ability to mimic essential amino acids, allowing it to bypass the Blood-Brain Barrier (BBB).

Molecular Mimicry

In the body, the chloride ligand is readily exchanged for sulfhydryl (-SH) groups on free cysteine or glutathione.

-

Complex Formation: MeHg⁺ binds to L-Cysteine to form MeHg-L-Cysteine .

-

Structural Homology: The MeHg-Cys complex is structurally homologous to L-Methionine .

-

Transport: The LAT1 (L-type Amino Acid Transporter 1) , which transports Methionine across the BBB, mistakes MeHg-Cys for Methionine and actively transports the toxin into the brain.

Visualization: Toxicity Pathway[1]

Figure 2: The molecular mimicry pathway. MeHg-Cysteine complexes exploit the LAT1 transporter by structurally masquerading as the essential amino acid Methionine.

Safety & Handling Protocols

Hierarchy of Controls:

-

Engineering: Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE:

-

Gloves: Silver Shield® (Laminate) or heavy-duty Nitrile (double gloved). Latex is permeable to MeHg.

-

Body: Tyvek lab coat and safety goggles.

-

-

Decontamination:

-

Spills should be treated with a sulfur-based absorbent (e.g., Hg-Absorb) to precipitate mercury as HgS (Cinnabar), which is insoluble and less bioavailable.

-

Do not use bleach (hypochlorite) alone, as it can volatilize mercury.

-

References

-

Naganuma, A., et al. (1985). A simple and rapid method for preparation of 203Hg-labeled methylmercury from 203HgCl2 and methylcobalamin.[2] Journal of Pharmacobio-dynamics.[2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409301, Methylmercury(1+) chloride.Link

-

Kerper, L. E., et al. (1992). Methylmercury transport across the blood-brain barrier by an amino acid carrier. American Journal of Physiology. Link

-

Organic Syntheses. (1973). General methods for organomercury synthesis. (Adapted from standard Grignard protocols). Link

-

ATSDR. (1999). Toxicological Profile for Mercury.[1] Agency for Toxic Substances and Disease Registry. Link

Sources

- 1. Methylmercury chloride | CH3HgCl | CID 409301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simple and rapid method for preparation of 203Hg-labeled methylmercury from 203HgCl2 and methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101555254B - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Technical Monograph: Molecular Structure & Biotransport Mechanisms of Methylmercury Chloride (CH₃HgCl)

Executive Summary: The Structural Basis of Toxicity

Methylmercury chloride (MMC) is not merely an environmental contaminant; it is a masterclass in bio-inorganic mimicry. For researchers in neuropharmacology and drug delivery, MMC serves as a critical negative control and a model for blood-brain barrier (BBB) permeation.

Its toxicity is not random—it is strictly defined by its linear molecular geometry and the relativistic contraction of mercury’s orbitals. This guide deconstructs MMC from its crystallographic lattice to its hijacking of the L-type Large Neutral Amino Acid Transporter (LAT1), providing a rigorous foundation for handling, detection, and mechanistic understanding.

Molecular Architecture & Relativistic Chemistry

Crystallographic Data

Unlike lighter organometallics, MMC adopts a strictly linear coordination geometry. This linearity is preserved from the solid state into solution, driven by the unique electronic configuration of the mercury atom.

| Parameter | Value | Structural Context |

| Formula | CH₃HgCl | Organometallic |

| Crystal System | Orthorhombic | Space Group: Pnma |

| Geometry | Linear ( | |

| Hg–C Bond Length | 2.044 Å | Covalent, kinetically stable |

| Hg–Cl Bond Length | 2.33 Å | Polar covalent, labile in biological media |

| Coordination Number | 2 | Characteristic of Hg(II) organometallics |

The "Relativistic Effect" on Geometry

To understand why MMC is linear (and not bent like water or tetrahedral like zinc complexes), one must account for relativity.

-

Orbital Contraction: As a heavy element (

), mercury's 1s electrons travel at speeds approaching -

The Inert Pair: The stabilization of the

orbital makes it energetically distinct from the

Implication for Research: This linear geometry makes the methylmercury cation (

Biological Interaction: The Mechanism of Mimicry[2]

The lethality of MMC stems from a case of mistaken identity. The

The Cysteine Conjugate (MeHg-Cys)

In the bloodstream, the labile Cl ligand is displaced by the sulfhydryl (-SH) group of L-Cysteine or Albumin.

The resulting complex, Methylmercury-L-Cysteine , is structurally homologous to L-Methionine .[2]

Pathway Visualization: LAT1 Transport

The following diagram illustrates how MMC breaches the Blood-Brain Barrier (BBB) via the LAT1 transporter.

Figure 1: The "Trojan Horse" mechanism. The MeHg-Cysteine complex is recognized by the Large Neutral Amino Acid Transporter (LAT1) due to its similarity to Methionine, facilitating active transport into the CNS.

Analytical Speciation Protocol (HPLC-ICP-MS)[3]

Quantifying total mercury is insufficient for biological studies. You must distinguish between inorganic mercury (

Principle

-

Separation (HPLC): A reversed-phase C18 column separates species based on hydrophobicity.

-

Detection (ICP-MS): The eluent is nebulized into argon plasma; Hg is detected at m/z 202.

Reagents & Mobile Phase

-

Mobile Phase: 0.1% (w/v) L-Cysteine + 0.1% L-Cysteine·HCl in ultrapure water.

-

Expert Insight: Why Cysteine? It acts as a complexing agent in the mobile phase to prevent Hg species from sticking to stainless steel tubing and ensures sharp peak shapes.

-

-

pH: Adjust to 2.5–3.0 (prevents precipitation).

Step-by-Step Workflow

Figure 2: Speciation workflow. Alkaline digestion is preferred over acid digestion to prevent the artifactual demethylation of methylmercury.

Quality Control Criteria (Self-Validating System)

-

Linearity:

for calibration curve (0.1 – 10 ppb). -

Recovery: Spike samples with known MeHgCl; acceptable recovery 85–115%.

-

Memory Effect: Inject a blank after the highest standard. Hg is "sticky"; carryover must be <1%.

Safety & Handling Specifications

Hazard Class: Acute Toxin (Category 1/2).[3][4] GHS Codes: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[4]

Permeation Risks

Latex gloves provide zero protection against MMC. The compound is lipophilic and permeates latex in seconds.

-

Required PPE: Silver Shield® (Laminate) gloves or heavy-duty Nitrile (double-gloved, changed every 15 mins).

-

Engineering Controls: All weighing must occur in a certified Class II fume hood or glovebox.

Decontamination

Do not use standard bleach alone.

-

Protocol: Use a thiosulfate-based decontaminant (e.g., HgX®) which converts organic mercury into less volatile inorganic sulfides/complexes, followed by hazardous waste disposal.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 409301: Methylmercury chloride. PubChem. Available at: [Link]

-

Simmons-Willis, T. A., et al. (2002). Transport of a neurotoxicant by molecular mimicry: the methylmercury-L-cysteine complex is a substrate for human L-type large neutral amino acid transporter (LAT) 1 and LAT2.[2][5][6] Biochemical Journal. Available at: [Link]

- Pyykkö, P. (1988). Relativistic effects in structural chemistry. Chemical Reviews.

-

Agilent Technologies. (2020). Determination of Methyl Mercury in Water and Soil by HPLC-ICP-MS. Application Note. Available at: [Link]

-

Materials Project. Crystal Structure of HgCl2 (Pnma). (Structural reference for linear coordination comparison). Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Amino Acid Transporter LAT1 (SLC7A5) Mediates MeHg-Induced Oxidative Stress Defense in the Human Placental Cell Line HTR-8/SVneo | MDPI [mdpi.com]

- 3. 115-09-3 CAS MSDS (METHYLMERCURY(II) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methylmercury chloride | CH3HgCl | CID 409301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transport of a neurotoxicant by molecular mimicry: the methylmercury-L-cysteine complex is a substrate for human L-type large neutral amino acid transporter (LAT) 1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

formation of methylmercury from inorganic mercury in sediments

Title: Biogeochemical Synthesis of Methylmercury: A Mechanistic and Analytical Guide Subtitle: Molecular Pathways, Geochemical Controls, and Quantification Protocols for Environmental and Toxicological Research

Executive Summary

The transformation of inorganic mercury (Hg(II)) into neurotoxic methylmercury (MeHg) is not a simple chemical equilibrium but a complex, enzymatically driven metabolic process restricted to specific anaerobic prokaryotes.[1][2][3] For researchers in toxicology and drug development, understanding this process requires viewing sediments not merely as "soil," but as a reactive biological matrix analogous to a metabolic reactor.

This guide deconstructs the formation of MeHg into its three critical components: the molecular engine (hgcAB gene cluster), the geochemical gating (sulfide-mediated bioavailability), and the analytical validation (isotope dilution mass spectrometry).

Part 1: The Molecular Engine (hgcAB)

Unlike earlier hypotheses linking methylation generically to the acetyl-CoA pathway, recent genomic breakthroughs have identified a specific two-gene cluster, hgcA and hgcB, as the essential "smoking gun" for methylation capability. This system operates with the precision of a pharmacological target.

The Catalytic Core[4]

-

HgcA (The Methylator): A corrinoid-binding membrane protein.[1][4] It contains a strictly conserved cysteine residue (Cys93) that serves as the lower axial ligand to a cobalt center. This structure allows HgcA to accept a methyl group (likely from methyltetrahydrofolate) and transfer it to Hg(II).

-

HgcB (The Reductant): A ferredoxin-like protein containing two [4Fe-4S] clusters.[5] Its role is energetic; it reduces the cobalt center of HgcA from Co(II) to Co(I), a necessary step to prime the enzyme for methyl transfer.

The Cellular Pathway

The process requires the uptake of neutral Hg complexes, intracellular methylation, and subsequent export.

Figure 1: The intracellular HgcAB-mediated methylation cycle. HgcB reduces HgcA, enabling the transfer of a carbanion methyl group to the mercuric ion.

Part 2: Geochemical Controls (The Sulfide Paradox)

The presence of the hgcAB genes is necessary but not sufficient. The geochemical environment dictates bioavailability . This is governed by the "Goldilocks" relationship between sulfide and mercury, first modeled by Benoit et al. (1999).

The Bioavailability Window

Bacteria cannot actively transport charged mercury complexes. They rely on passive diffusion of neutral species.

-

Low Sulfide: Hg binds to dissolved organic matter (DOM), limiting uptake.

-

Optimal Sulfide: Hg forms neutral dissolved complexes (

or -

High Sulfide: Hg forms charged polysulfides (

). These are repelled by the cell membrane, inhibiting methylation despite high bacterial activity.

| Sulfide Concentration | Dominant Hg Speciation | Bioavailability | Methylation Potential |

| Trace (< 1 µM) | Hg-DOM / Hg-Cl | Low | Limited by uptake |

| Moderate (1 - 100 µM) | High | Maximal | |

| Excess (> 1 mM) | Null | Inhibited (Charged repulsion) |

Part 3: Analytical Workflows & Validation

To rigorously study this formation, one cannot simply measure total MeHg, as this represents a static pool (Formation minus Demethylation). You must measure the rate of formation using stable isotope tracers.

Protocol: Sediment Microcosm Assay (Rate Determination)

This protocol allows the calculation of specific methylation rate constants (

Materials:

-

Sediment cores (anaerobic).[5]

-

Enriched Isotope Spike:

(for methylation) and -

Anaerobic chamber (

atmosphere).

Step-by-Step Workflow:

-

Slurry Preparation: Homogenize sediment with anoxic site water (1:1 ratio) inside an anaerobic chamber.

-

Spiking: Inject

tracer. Target a concentration of 1–5% of ambient total Hg to avoid disturbing equilibrium. -

Incubation: Incubate in dark, anoxic conditions at in-situ temperature for 4–24 hours.

-

Note: Short incubation times prevent "tracer recycling" (where the newly formed MeHg is immediately demethylated).

-

-

Termination: Flash freeze in liquid nitrogen or acidify with HCl to stop enzymatic activity.

Protocol: Extraction and Detection (EPA Method 1630 Modified)

Quantification requires distinguishing the isotope tracers. This is achieved via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) rather than standard CVAFS, as CVAFS cannot distinguish isotopes.

Figure 2: Analytical workflow for Isotope Dilution GC-ICP-MS. Ethylation converts polar MeHg into volatile Methylethylmercury for GC separation.[6]

Calculation of Potentials

The methylation rate constant (

-

Where

is incubation time.[7] -

This validates that the MeHg detected is a result of de novo synthesis by the microbial community during the experiment.

References

-

Parks, J. M., et al. (2013). The Genetic Basis for Bacterial Mercury Methylation.[8][9] Science. [Link]

-

Benoit, J. M., et al. (1999). Sulfide Controls on Mercury Speciation and Bioavailability to Methylating Bacteria in Sediment Pore Waters. Environmental Science & Technology. [Link]

-

U.S. EPA.[10][11][12][13] (2001). Method 1630: Methyl Mercury in Water by Distillation, Aqueous Ethylation, Purge and Trap, and CVAFS.[6][11] [Link]

-

Gilmour, C. C., et al. (2013). Mercury Methylation by Novel Microorganisms from New Environments.[8] Environmental Science & Technology. [Link]

Sources

- 1. Site-Directed Mutagenesis of HgcA and HgcB Reveals Amino Acid Residues Important for Mercury Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Overview of Methylation and Demethylation Mechanisms and Influencing Factors of Mercury in Water [mdpi.com]

- 6. env1.gist.ac.kr [env1.gist.ac.kr]

- 7. journals.asm.org [journals.asm.org]

- 8. Site-Directed Mutagenesis of HgcA and HgcB Reveals Amino Acid Residues Important for Mercury Methylation (Journal Article) | OSTI.GOV [osti.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. epa.gov [epa.gov]

- 11. alsglobal.com [alsglobal.com]

- 12. Methyl mercury and Total Mercury Analytical Method information at Flett Research Ltd. [flettresearch.ca]

- 13. open.clemson.edu [open.clemson.edu]

An In-depth Technical Guide to the Health Effects of Chronic Low-Dose Methylmercury Exposure

This guide provides a comprehensive technical overview of the multifaceted health consequences arising from chronic low-dose exposure to methylmercury (MeHg). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular and cellular mechanisms of MeHg toxicity, details robust experimental protocols for its assessment, and discusses the resultant systemic health impacts. The structure of this guide is designed to logically flow from fundamental mechanisms to applied methodologies and broader physiological consequences, ensuring a thorough understanding of this pervasive environmental neurotoxin.

Introduction: The Silent Threat of Chronic Methylmercury Exposure

Methylmercury (MeHg) is a potent organometallic cation that represents a significant global health concern.[1][2][3] The primary route of human exposure to this neurotoxin is through the consumption of contaminated fish and other seafood, where it bioaccumulates and biomagnifies through the aquatic food chain.[4][5] While acute high-dose MeHg poisoning events, such as those in Minamata, Japan, and Iraq, have starkly demonstrated its devastating neurological effects, the more insidious threat for the general population lies in chronic, low-dose exposure.[6][7] The developing fetus and young children are particularly vulnerable to the neurotoxic effects of MeHg, with prenatal exposure linked to cognitive and motor dysfunctions that may only manifest later in life.[7][8][9][10] This guide will elucidate the complex interplay of molecular events that underpin MeHg-induced pathology.

Core Molecular Mechanisms of Methylmercury Toxicity

The toxicity of MeHg is rooted in its high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups, which are abundant in numerous cellular proteins.[11] This interaction disrupts the structure and function of a vast array of proteins, leading to a cascade of detrimental cellular events.

Oxidative Stress: The Central Axis of MeHg-Induced Damage

A primary and well-documented mechanism of MeHg toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[11][12] MeHg instigates oxidative stress through two primary avenues: the overproduction of ROS and the impairment of antioxidant defense systems.

-

Increased ROS Production : MeHg can target mitochondria, the primary site of cellular respiration, leading to dysfunction of the electron transport chain and a subsequent increase in the generation of superoxide anions (O₂•⁻) and other ROS.[11][13][14][15]

-

Depletion of Antioxidant Defenses : MeHg directly binds to and inhibits critical antioxidant enzymes that are essential for neutralizing ROS.[11] Key targets include:

-

Glutathione (GSH) : MeHg forms a complex with GSH, depleting the intracellular pool of this vital antioxidant and rendering the cell more susceptible to oxidative damage.[12][16]

-

Glutathione Peroxidase (GPx) : This selenoenzyme, crucial for the reduction of hydrogen peroxide, is a primary target for MeHg, which can inhibit its activity by interacting with its selenocysteine residue.[11][16]

-

Thioredoxin Reductase (TrxR) : Another critical selenoenzyme, TrxR, is also inhibited by MeHg, disrupting the thioredoxin system's ability to reduce oxidized proteins and scavenge ROS.[11][16]

-

The ensuing oxidative stress leads to widespread damage to lipids, proteins, and nucleic acids, contributing significantly to MeHg-induced cell death.[15]

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are central to MeHg-induced cytotoxicity.[17][18] Chronic exposure leads to structural and functional damage to these organelles. MeHg can depolarize the mitochondrial membrane, inhibit key enzymes of the electron transport chain, and reduce ATP production, leading to a cellular energy crisis.[14][17] This mitochondrial dysfunction is a major source of MeHg-induced ROS and a critical mediator of apoptotic cell death pathways.[14][18]

Disruption of Glutamate and Calcium Homeostasis

MeHg significantly perturbs neurotransmission, primarily by disrupting the homeostasis of glutamate and calcium (Ca²⁺).

-

Glutamate Excitotoxicity : MeHg can inhibit the uptake of glutamate by astrocytes, leading to an accumulation of this excitatory neurotransmitter in the synaptic cleft.[16] This excess glutamate hyperactivates N-methyl-D-aspartate (NMDA) receptors on neurons, causing an influx of Ca²⁺ and subsequent excitotoxicity, a major contributor to neuronal cell death in MeHg poisoning.[11]

-

Calcium Dysregulation : MeHg disrupts intracellular Ca²⁺ homeostasis by increasing the permeability of the plasma membrane to Ca²⁺ and interfering with its sequestration into intracellular stores.[17] This sustained elevation of intracellular Ca²⁺ can activate various downstream signaling pathways that lead to apoptosis and cellular damage.[12][15]

Perturbation of Key Signaling Pathways

Chronic low-dose MeHg exposure has been shown to modulate several critical intracellular signaling pathways, further contributing to its toxicity.

-

The Keap1/Nrf2 Pathway : This pathway is a primary cellular defense mechanism against oxidative stress. While MeHg's interaction with Keap1 can initially activate the transcription factor Nrf2, leading to the expression of antioxidant genes, prolonged exposure and the resulting cellular damage can overwhelm this protective response.[13][19]

-

The PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Studies have shown that MeHg can downregulate the PI3K/Akt pathway, thereby promoting apoptosis in neuronal cells.[11]

The intricate interplay of these molecular events is visually summarized in the following signaling pathway diagram.

Figure 1: A simplified diagram illustrating the core molecular pathways of methylmercury-induced neurotoxicity.

Experimental Protocols for Assessing Methylmercury Toxicity

To rigorously investigate the health effects of chronic low-dose MeHg exposure, a suite of well-validated experimental protocols is essential. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Assessment of Oxidative Stress

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

-

Principle : Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol :

-

Seed adherent cells (e.g., primary neurons or SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate and culture overnight.[14]

-

Treat cells with varying concentrations of MeHg for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Remove the treatment medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Prepare a 10-50 µM working solution of DCFH-DA in serum-free medium.[19]

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

-

Normalize the fluorescence intensity to the protein content of each well or to a cell viability assay.

-

This colorimetric assay measures the activity of TrxR in cell lysates or tissue homogenates.

-

Principle : TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm. To ensure specificity, a parallel reaction is run with a TrxR-specific inhibitor.[21]

-

Protocol :

-

Prepare cell lysates or tissue homogenates in cold assay buffer and determine the protein concentration.[18]

-

In a 96-well plate, prepare two sets of sample wells: one for total DTNB reduction and one for background activity with the TrxR inhibitor.[18]

-

Add the sample (2-50 µL) to the designated wells and adjust the volume to 50 µL with assay buffer.[18]

-

To the background wells, add 10 µL of the TrxR inhibitor. To the total activity wells, add 10 µL of assay buffer.[22]

-

Prepare a reaction mix containing NADPH and DTNB according to the kit manufacturer's instructions.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over 10-40 minutes at room temperature.[5]

-

Calculate the rate of TNB²⁻ formation (ΔA412/min). The TrxR-specific activity is the difference between the rate in the absence and presence of the inhibitor.

-

Assessment of Mitochondrial Function

JC-1 is a ratiometric dye commonly used to measure ΔΨm.

-

Principle : In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[23]

-

Protocol :

-

Culture and treat cells as described previously. Include a positive control for depolarization (e.g., CCCP or FCCP).[23]

-

Prepare a JC-1 staining solution according to the manufacturer's protocol.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[23]

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

-

This bioluminescent assay quantifies ATP synthesis in isolated mitochondria.

-

Principle : Firefly luciferase utilizes ATP to oxidize D-luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.[24][25]

-

Protocol :

-

Isolate mitochondria from cells or tissues by differential centrifugation.[26]

-

Determine the mitochondrial protein concentration.

-

In a luminometer-compatible 96-well plate, add a known amount of isolated mitochondria to a reaction buffer containing substrates for oxidative phosphorylation (e.g., pyruvate and malate) and a luciferin/luciferase reagent.[24][26]

-

Measure the baseline luminescence to determine the initial ATP content.

-

Initiate ATP synthesis by adding a known concentration of ADP (e.g., 2.5 mM).[26]

-

Immediately measure the luminescence kinetically over several minutes to determine the rate of ATP production.

-

Quantify the ATP concentration using an ATP standard curve.

-

In Vivo Assessment of Neurotoxicity and Behavioral Deficits

Animal models are indispensable for studying the systemic effects of chronic low-dose MeHg exposure.[25][27]

-

Experimental Design :

-

Pregnant female mice (e.g., C57BL/6 strain) are exposed to MeHg in their drinking water (e.g., 0.5 mg/kg/day) starting from a specific gestational day and continuing through lactation.[25]

-

Offspring are weaned and continue on the MeHg-containing water or are switched to regular water, depending on the experimental question.

-

A control group receives drinking water without MeHg.

-

At various postnatal ages, offspring are subjected to behavioral testing and subsequent tissue collection for molecular and histological analysis.

-

-

Principle : This test assesses hippocampal-dependent spatial learning and memory by requiring the animal to use distal visual cues to find a hidden escape platform in a circular pool of opaque water.[6][28]

-

Protocol :

-

Acquisition Phase (e.g., 4-5 days) : Conduct 4 trials per day. For each trial, release the mouse from one of four quasi-random start positions facing the pool wall.[6] Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[2][29] If the mouse fails to find the platform, guide it there and allow it to remain for 15-30 seconds.[29] Record the escape latency (time to find the platform) and path length using a video tracking system.

-

Probe Trial : 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds.[2][29] Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

-

-

Principle : This test evaluates motor coordination by measuring the ability of a mouse to remain on a rotating rod.[11][13][30]

-

Protocol :

-

Acclimation/Training : Acclimate the mice to the testing room for at least 30 minutes.[11] A pre-training session where mice are placed on the stationary or slowly rotating rod may be performed.[7]

-

Testing : Place the mouse on the rod, which then accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[12][13]

-

Record the latency to fall from the rod.

-

Perform 3 trials with a 15-minute inter-trial interval.[11][13]

-

The following diagram illustrates a typical experimental workflow for assessing MeHg toxicity.

Figure 2: Experimental workflow for the investigation of methylmercury toxicity.

Systemic Health Effects of Chronic Low-Dose Exposure

The culmination of the molecular and cellular disruptions described above manifests as a range of systemic health effects, with the central nervous system being the primary target.

Developmental Neurotoxicity

The developing brain is exceptionally sensitive to MeHg.[8][9][10] Prenatal exposure, even at levels that are asymptomatic in the mother, can lead to widespread and diffuse neurological damage in the fetus.[8][12][31] Epidemiological studies in populations with chronic low-level exposure have associated prenatal MeHg levels with:

-

Cognitive Deficits : Lower performance on tests of IQ, language, memory, and attention.[6][29] An increase of 1 µg/g in maternal hair mercury has been estimated to correspond to a decrement of 0.7 child IQ points.[8]

-

Motor Impairments : Delays in achieving motor milestones, such as walking, and deficits in fine motor skills and coordination.[10]

-

Sensory Abnormalities : Disturbances in vision and hearing.[29]

Adult Neurotoxicity

In adults, chronic low-dose exposure can also lead to neurological deficits, although the presentation may be more subtle than in developmental exposure. Symptoms can include sensory disturbances (paresthesia), constriction of the visual field, ataxia, and tremors.[29]

Cardiovascular Effects

Emerging evidence suggests that chronic MeHg exposure may also pose a risk to the cardiovascular system. Some studies have found associations between MeHg exposure and an increased risk of acute myocardial infarction, hypertension, and decreased heart rate variability.[7][31] However, the evidence is not yet conclusive, and this remains an active area of research.[30][31]

Immunotoxicity

Animal studies have indicated that MeHg can be toxic to the immune system, leading to reductions in thymocyte count and altered immune cell function.[6] While the immunotoxic effects in humans at low exposure levels are not well-established, some studies in highly exposed populations have reported an increased frequency of autoantibodies.[6]

Biomarkers and Exposure Limits

Accurate assessment of MeHg exposure is critical for both clinical diagnosis and regulatory oversight.

| Biomarker | Sample Type | What it Reflects | Advantages | Disadvantages |

| Total Mercury | Hair | Integrated exposure over several months | Non-invasive, good for chronic exposure | Can be affected by external contamination |

| Total Mercury | Blood | Recent exposure (half-life ~45-70 days) | Good indicator of recent intake | Invasive, reflects short-term exposure |

| Total Mercury | Urine | Primarily inorganic mercury exposure | Useful for Hg⁰ or inorganic Hg exposure | Not a reliable indicator of MeHg exposure[29] |

Table 1: Common Biomarkers for Mercury Exposure [1][2][32]

Regulatory agencies have established reference doses (RfD) for MeHg to protect public health. The U.S. Environmental Protection Agency (EPA) has set an RfD of 0.1 micrograms per kilogram of body weight per day (µg/kg/day).[20][33][34]

Conclusion and Future Directions

Chronic low-dose exposure to methylmercury initiates a complex cascade of toxic events, primarily centered on oxidative stress, mitochondrial dysfunction, and the disruption of calcium and glutamate homeostasis. These molecular insults translate into significant health risks, particularly for the developing nervous system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this pervasive environmental toxicant.

Future research should focus on elucidating individual susceptibility factors, including genetic polymorphisms and nutritional status, that may modify MeHg toxicity. Additionally, the development of more sensitive and specific biomarkers of effect, rather than just exposure, is crucial for early detection and intervention. A deeper understanding of the long-term consequences of low-dose exposure on neurodegenerative processes and cardiovascular health is also warranted. Through continued rigorous scientific inquiry, we can better mitigate the risks posed by methylmercury and protect vulnerable populations worldwide.

References

-

Farina, M., Rocha, J. B. T., & Aschner, M. (2011). Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies. Journal of Toxicology and Environmental Health, Part B, 14(5-7), 369-387. [Link]

-

Branco, V., Canário, J., Lu, J., Holmgren, A., & Carvalho, C. (2017). Oxidative Stress in Methylmercury-Induced Cell Toxicity. Oxidative Medicine and Cellular Longevity, 2017, 9125812. [Link]

-

Usuki, F., Yamashita, A., & Fujimura, M. (2018). Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System. International Journal of Molecular Sciences, 19(11), 3599. [Link]

-

Carocci, A., Catalano, A., Lauria, G., Sinicropi, M. S., & Genchi, G. (2021). Cellular and Molecular Mechanisms Mediating Methylmercury Neurotoxicity and Neuroinflammation. International Journal of Molecular Sciences, 22(6), 3041. [Link]

-

Atchison, W. D., & Hare, M. F. (1994). Mechanisms of methylmercury-induced neurotoxicity. The FASEB Journal, 8(9), 622-629. [Link]

-

Karagas, M. R., Choi, A. L., Oken, E., Horvat, M., Schoeny, R., Kamai, E., ... & Grandjean, P. (2012). Evidence on the human health effects of low-level methylmercury exposure. Environmental Health Perspectives, 120(6), 799-806. [Link]

-

Drew, B., & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1259-R1267. [Link]

-

Kim, J., Piao, Y., & Kim, H. R. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2870. [Link]

-

Carvalho, C. M., Chew, E. H., Hashemy, S. I., Lu, J., & Holmgren, A. (2008). Inhibition of the human thioredoxin system: a molecular mechanism of mercury toxicity. Journal of Biological Chemistry, 283(18), 11913-11923. [Link]

-

Oken, E., & Bellinger, D. C. (2008). Fish consumption, methylmercury and child neurodevelopment. Current Opinion in Pediatrics, 20(2), 178-183. [Link]

-

Kim, K. H., & Kim, D. S. (2014). Methylmercury exposure and health effects. Journal of the Korean Medical Association, 57(10), 843-849. [Link]

-

Mergler, D., Anderson, H. A., Chan, L. H., Mahaffey, K. R., Murray, M., Sakamoto, M., & Stern, A. H. (2007). Methylmercury exposure and health effects in humans: a worldwide concern. Ambio, 36(1), 3-11. [Link]

-

National Research Council. (2000). Toxicological Effects of Methylmercury. National Academies Press. [Link]

-

Roman, H. A., Walsh, T. L., Coull, B. A., Dewailly, E., Guallar, E., Hattis, D., ... & Karagas, M. R. (2011). Evaluation of the cardiovascular effects of methylmercury exposures: current evidence and identification of research gaps. Environmental Health Perspectives, 119(9), 1259-1264. [Link]

-

Assay Genie. (n.d.). Thioredoxin Reductase Activity Colorimetric Assay Kit. Retrieved February 13, 2026, from [Link]

-

Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric). Retrieved February 13, 2026, from [Link]

-

Goldman, L. R., & Shannon, M. W. (2001). Technical report: mercury in the environment: implications for pediatricians. Pediatrics, 108(1), 197-205. [Link]

-

Seatopia. (2024, August 6). Safe Seafood Mercury Limits: FDA Guidelines for Pregnant Women & Children. [Link]

-

Burbacher, T. M., Rodier, P. M., & Weiss, B. (1990). Methylmercury developmental neurotoxicity: a comparison of effects in humans and animals. Neurotoxicology and Teratology, 12(3), 191-202. [Link]

-

Franco, J. L., Posser, T., Mattos, J. J., Sanchez-Astudillo, M., de Mattos, J. J., Leal, R. B., ... & Farina, M. (2009). Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity. Brazilian Archives of Biology and Technology, 52, 61-70. [Link]

-

OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved February 13, 2026, from [Link]

-

Zhang, L., & Wong, M. H. (2007). Environmental mercury contamination in China: sources and impacts. Environment International, 33(1), 108-121. [Link]

-

Grandjean, P., Weihe, P., White, R. F., Debes, F., Araki, S., Yokoyama, K., ... & Jørgensen, P. J. (1998). Methylmercury exposure biomarkers as indicators of neurotoxicity in children aged 7 years. American Journal of Epidemiology, 147(4), 329-335. [Link]

-

Carvalho, C., & Aschner, M. (2017). Biomarkers of mercury toxicity: Past, present, and future trends. Critical Reviews in Toxicology, 47(7), 551-566. [Link]

-

Robinson, M. M., Dasari, S., Unnikrishnan, A., O'Donovan, A., & Nair, K. S. (2011). Functional assessment of isolated mitochondria in vitro. Methods in Enzymology, 487, 395-419. [Link]

-

Carvalho, C. M., & Aschner, M. (2017). Biomarkers of mercury toxicity: Past, present and future trends. Critical Reviews in Toxicology, 47(7), 551-566. [Link]

-

Weiss, B. (2004). Mercury exposure and child development outcomes. Pediatrics, 113(4 Supplement 2), 1070-1076. [Link]

-

Cayman Chemical. (n.d.). Thioredoxin Reductase Activity Colorimetric Assay Kit. Retrieved February 13, 2026, from [Link]

-

Budtz-Jørgensen, E., Grandjean, P., & Weihe, P. (2007). Separation of risks and benefits of seafood intake. Environmental Health Perspectives, 115(3), 323-327. [Link]

-

Onishchenko, N., D'Onofrio, E., Spulber, S., O'Callaghan, P., Al-Tikriti, M., Schechtman, L., ... & Ceccatelli, S. (2008). Developmental exposure to methylmercury alters learning and induces depression-like behavior in male mice. Toxicological Sciences, 106(2), 468-477. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

-

D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90. [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved February 13, 2026, from [Link]

-

Er, J. C., & Lin, C. H. (2021). Quantification of Reactive Oxygen Species Using 2′, 7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE (Journal of Visualized Experiments), (176), e63102. [Link]

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved February 13, 2026, from [Link]

-

Newland, M. C., & Reile, P. A. (1999). Developmental behavioral toxicity of methylmercury: consequences, conditioning, and cortex. In Animal Models of Cognitive Impairment (pp. 165-201). Humana Press. [Link]

-

Protocols.io. (2022, November 23). Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections. [Link]

-

Ziebell, J. M., Taylor, S. E., Cao, T., Harrison, J. L., & Lifshitz, J. (2012). Primer for immunohistochemistry on cryosectioned rat brain tissue: example staining for microglia and neurons. Journal of Visualized Experiments: JoVE, (63). [Link]

-

Nicholls, D. G. (2011). Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons. Journal of Visualized Experiments: JoVE, (51), e2722. [Link]

-

Parvin, M., Ghafouri, S., & Salehi, M. (2023). A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques. Frontiers in Neuroscience, 17, 1169601. [Link]

-

Escartin, C., & Bonvento, G. (2008). Validation of a system xc–functional assay in cultured astrocytes and nervous tissue samples. Frontiers in Neuroscience, 2(1), 53-58. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomed-easy.com [biomed-easy.com]

- 8. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mmpc.org [mmpc.org]

- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 14. arigobio.com [arigobio.com]

- 15. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. apexbt.com [apexbt.com]

- 22. assaygenie.com [assaygenie.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 26. journals.physiology.org [journals.physiology.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mmpc.org [mmpc.org]

- 30. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 33. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 34. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

synonyms for methylmercury(1+) chloride

An In-depth Technical Guide to the Nomenclature of Methylmercury(1+) Chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmercury(1+) chloride (CH₃HgCl), a potent neurotoxin, is a significant focus of research in toxicology, environmental science, and drug development due to its widespread environmental presence and severe health implications.[1][2] The accurate identification of this compound in scientific literature, regulatory documents, and chemical databases is paramount for coherent research and safety. However, the diversity of naming conventions, including systematic names, common names, and various database identifiers, can create ambiguity. This guide provides a comprehensive overview of the synonyms and nomenclature for methylmercury(1+) chloride, designed to equip researchers with the knowledge to navigate these complexities confidently.

The Importance of Unambiguous Identification

The bioaccumulative nature of methylmercury and its ability to cross the blood-brain barrier underscore the critical need for precise communication among scientists.[1] Different research groups may refer to the same compound by various names, leading to potential confusion when cross-referencing studies, conducting literature reviews, or synthesizing data. A thorough understanding of its synonyms is therefore not merely an academic exercise but a fundamental aspect of rigorous scientific practice and safety.

Core Chemical Identifiers

To ensure the unequivocal identification of methylmercury(1+) chloride, it is essential to be familiar with its core chemical identifiers. These unique codes are assigned by authoritative bodies and are consistent across different databases and suppliers.

| Identifier | Value | Issuing Authority/Database |

| CAS Number | 115-09-3 | Chemical Abstracts Service |

| EC Number | 204-064-2 | European Community |

| UN Number | 2025 | United Nations |

| ChEBI ID | CHEBI:28216 | Chemical Entities of Biological Interest |

| PubChem CID | 8253, 409301 | PubChem |

| Beilstein Registry Number | 3600218 | Beilstein Database |

| HSDB Number | 7785 | Hazardous Substances Data Bank |

This table summarizes the key unique identifiers for methylmercury(1+) chloride, providing a reliable method for its verification across different platforms.

Systematic and Common Nomenclature

Methylmercury(1+) chloride is known by a variety of names, ranging from systematic IUPAC names to more common and historical terms. Understanding these different naming conventions is crucial for comprehensive literature searches and clear scientific communication.

International Union of Pure and Applied Chemistry (IUPAC) Names

The IUPAC nomenclature provides a standardized and systematic way of naming chemical compounds. For methylmercury(1+) chloride, the following IUPAC names are recognized:

Common and Trivial Names

In addition to systematic names, a number of common and trivial names are frequently encountered in the literature and in commercial listings:

Trade Names and Other Designations

Methylmercury(1+) chloride has also been known by trade names, although these are less common in academic literature:

Chemical Formulae and Representations

The chemical structure of methylmercury(1+) chloride can be represented in several ways, each providing a different level of detail.

-

SMILES (Simplified Molecular-Input Line-Entry System): C[Hg]Cl[4][8][10]

-

InChI (International Chemical Identifier): InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1[4][6][8][10]

Navigating the Nomenclature Landscape

The following diagram illustrates the relationship between the core compound and its various identifiers and synonyms. This visualization serves as a quick reference to understand the interconnectedness of the different naming conventions.

Sources

- 1. CAS 115-09-3: Methylmercury chloride | CymitQuimica [cymitquimica.com]

- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]

- 3. methylmercury chloride | SGD [yeastgenome.org]

- 4. Methylmercury chloride | CH3HgCl | CID 409301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylmercury chloride | CAS 115-09-3 | LGC Standards [lgcstandards.com]

- 6. Methylmercury(1+) chloride | CH3ClHg | CID 8253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalsafety.com [chemicalsafety.com]

- 8. Methylmercury chloride | CymitQuimica [cymitquimica.com]

- 9. 115-09-3 CAS MSDS (METHYLMERCURY(II) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 甲基氯化汞 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Advanced Sample Preparation for Methylmercury Determination in Sediment

Part 1: Executive Summary & Strategic Approach

Methylmercury (MeHg) analysis in sediment is one of the most chemically treacherous workflows in environmental toxicology. Unlike total mercury analysis, which is a destructive elemental quantification, MeHg analysis requires the preservation of the carbon-mercury bond (

The Core Challenge: The sediment matrix is a "black box" of potential artifacts. High concentrations of inorganic mercury (

This guide presents two validated workflows. You must choose based on your matrix:

-

Distillation (The Regulatory Standard): Based on EPA Method 1630.[1][2][3] Best for regulatory compliance and low-sulfur sediments.

-

Solvent Extraction (The Scientific Standard): Acidic Bromide/Methylene Chloride extraction. Best for sulfidic sediments and preventing artificial methylation.

Part 2: Pre-Analytical Considerations (The Chain of Custody)

The integrity of MeHg data is often lost before the sample reaches the bench.

Sample Preservation

-

Wet vs. Dry: Analyze wet samples whenever possible. Drying alters the matrix structure, potentially encapsulating MeHg in refractory organic phases.

-

Lyophilization (Freeze-Drying): If drying is required for homogenization, only use lyophilization. Oven drying >30°C causes volatilization of MeHg and must be avoided.

-

Storage: Store wet sediment at -20°C in acid-cleaned PTFE or glass jars. Avoid polyethylene (PE) if possible, as Hg can diffuse through thin PE walls over long periods.

The Artifact Check (Critical Control Point)

Before processing a new sediment batch, you must assess the risk of de novo methylation.

-

The Test: Spike a matrix blank with inorganic

. -

The Logic: If you detect methyl-

in your final analysis, your extraction method is creating artifacts. Switch from Distillation to Solvent Extraction immediately.

Part 3: Protocol A - Distillation (EPA Method 1630 Modified)

Principle: MeHg is isolated from the sediment matrix by steam distillation.[4][5] The distillate is free from matrix interferences (sulfides, chlorides) that inhibit downstream ethylation.

Reagents:

-

Distillation Solution: 1% Ammonium Pyrrolidine Dithiocarbamate (APDC) or 20% KCl/H2SO4.

-

Anti-Foaming Agent: Silicon-based defoamer (trace metal grade).

Workflow Diagram:

Figure 1: Distillation workflow. APDC is used to complex Hg, aiding transport and reducing artifact formation compared to pure acid distillation.

Step-by-Step:

-

Weighing: Accurately weigh 0.5 – 1.0 g of wet sediment into a 60 mL PTFE distillation vial.

-

Reagent Addition: Add 40 mL of reagent water. Add 0.2 mL of 1% APDC solution.

-

Expert Note: APDC acts as a complexing agent. Some labs use

here to bind sulfides, but APDC is generally cleaner for distillation.

-

-

Distillation: Connect the vial to the distillation cap (purged with

). Heat the block to 125°C. -

Collection: Collect exactly 40 mL of distillate into a receiving vial containing 0.5 mL of 1% acetate buffer.

-

Quality Check: The distillate should be clear. Yellow tint indicates organic carryover (stop and re-distill).

Part 4: Protocol B - Acidic Bromide/Solvent Extraction (High Integrity)

Principle: MeHg is leached from sediment using acidic bromide (forming the non-polar

Reagents:

-

Leaching Solution: 18% KBr in 5%

. -

Sulfide Removal: 1M

. -

Solvent: Methylene Chloride (

, DCM) - Pesticide Grade.

Workflow Diagram:

Figure 2: Solvent extraction workflow. This method is robust against sulfide interference and minimizes artifact generation.

Step-by-Step:

-

Leaching: Weigh 1.0 g sediment into a 50 mL centrifuge tube. Add 5 mL of acidic KBr solution and 1 mL of

. -

Extraction: Add 10 mL of DCM. Cap tightly and shake vigorously for 1 hour.

-

Separation: Centrifuge at 3000 rpm for 20 minutes to break the emulsion.

-

Back-Extraction: Transfer 5 mL of the DCM layer (bottom phase) to a vial containing 40 mL reagent water.

-

Solvent Removal: Heat the water/DCM mixture to 45°C and purge with

until all DCM is evaporated. The MeHg is now in the aqueous phase, ready for ethylation.[3][9]

Part 5: Derivatization & Detection (The Common Endpoint)

Regardless of the extraction method (Distillation or Solvent), the final step is Aqueous Phase Ethylation .[3]

Chemistry:

The non-volatile methylmercury cation is converted into volatile Methylethylmercury, which can be purged onto a Tenax trap and analyzed via GC-CVAFS.

Data Presentation: Method Comparison

| Feature | Distillation (EPA 1630) | Solvent Extraction (KBr/DCM) |

| Throughput | Low (4-5 samples/hr) | High (Batch processing 20+ samples) |

| Matrix Interference | Removes most salts/matrix | Excellent for Sulfides |

| Artifact Risk | High (in high inorganic Hg samples) | Low (Gentler chemistry) |

| Detection Limit | ~0.02 ng/g | ~0.05 ng/g |

| Solvent Use | None (Green chemistry) | Requires DCM (Toxic) |

Part 6: References & Authority[10]

-

US EPA Method 1630 (2001). Methyl Mercury in Water by Distillation, Aqueous Ethylation, Purge and Trap, and CVAFS.[3]Link

-

Bloom, N. S., et al. (1997). Artifact formation of methyl mercury during aqueous distillation and alternative techniques for the extraction of methyl mercury from environmental samples.[10] Fresenius' Journal of Analytical Chemistry.[10] Link

-

Hintelmann, H., et al. (1995). Formation of artifact methylmercury during extraction from a sediment reference material.[11] Environmental Science & Technology.[12] Link

-

Horvat, M., et al. (1993). Comparison of distillation with other current isolation methods for the determination of methyl mercury compounds in low level environmental samples.[13] Analytica Chimica Acta. Link

Sources

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. caltestlabs.com [caltestlabs.com]

- 3. alsglobal.com [alsglobal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Mercury (Hg) and Methylmercury (MeHg) Sampling Information at Flett Resaerch Ltd. [flettresearch.ca]

- 9. env1.gist.ac.kr [env1.gist.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. Formation of artifact methylmercury during extraction from a sediment reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Methyl mercury and Total Mercury Analytical Method information at Flett Research Ltd. [flettresearch.ca]

GC-ICP-MS for mercury speciation analysis

Application Note: Ultra-Trace Mercury Speciation in Biological Matrices via Isotope Dilution GC-ICP-MS

Part 1: The Analytical Imperative

Executive Summary

In drug development and environmental toxicology, Total Mercury (THg) analysis is insufficient. The toxicity and pharmacokinetic profiles of mercury species differ radically: inorganic mercury (

This Application Note details an advanced protocol for the simultaneous quantification of

Target Audience: Analytical Chemists, DMPK Scientists, and Toxicologists.

Part 2: Mechanistic Principles & Experimental Logic

The Separation-Detection Interface

GC is selected for its superior resolution of volatile organometallics, while ICP-MS provides sub-ppt (parts per trillion) sensitivity.

-

The Challenge: Ionic mercury species (

, -

The Solution (Derivatization): We utilize Sodium Tetrapropylborate (

) rather than the common tetraethylborate.-

Why Propylation? Standard ethylation reagents convert inorganic

into diethylmercury (- (Methylpropylmercury)

- (Ethylpropylmercury)

- (Dipropylmercury)

-

This allows simultaneous, interference-free quantification of all three species.

-

Isotope Dilution Mass Spectrometry (IDMS)

Traditional external calibration fails in complex biological matrices (blood, tissue) due to extraction inefficiencies. IDMS is a self-validating method.

-

Mechanism: The sample is spiked before digestion with isotopically enriched species (e.g.,

-enriched -

Result: Since the spike and native analyte behave identically, the final ratio measured by the ICP-MS determines the concentration, independent of recovery rates.

Part 3: Hardware Configuration & Workflow

Visualizing the Interface

The critical hardware component is the Heated Transfer Line .[2] Cold spots between the GC and ICP-MS cause peak tailing and memory effects.

Figure 1: Schematic of the GC-ICP-MS Interface. Critical temperature control at the transfer line prevents analyte condensation.

Part 4: Detailed Protocol

A. Reagents & Standards

-

Derivatizing Agent: 1% (w/v) Sodium Tetrapropylborate (

) in deionized water. Prepare fresh daily. Flash freeze if storing. -

Buffer: 1M Sodium Acetate / Acetic Acid (pH 3.9).

-

Extraction Solvent: Isooctane or Hexane (HPLC Grade).

-

Isotopic Spikes:

B. Sample Preparation (Alkaline Digestion)

Critical Note: Acid digestion (HNO3) decomposes Methylmercury. Alkaline digestion is mandatory.

-

Weighing: Accurately weigh 0.1 – 0.5 g of biological sample (tissue/blood) into a 15 mL polypropylene tube.

-

Spiking (The IDMS Step): Add known mass of

and-

Target: Spike-to-sample ratio of approx. 1:1.

-

-

Digestion: Add 5 mL of 25% (w/v) KOH in Methanol .

-

Incubation: Vortex and heat at 60°C for 3 hours (or overnight at room temp).

C. Derivatization & Extraction

-

pH Adjustment: Take an aliquot of the digest. Add Acetate Buffer to adjust pH to 3.9 ± 0.2.

-

Why?

is most reactive and stable at pH 4.

-

-

Reaction: Add 1 mL Isooctane and 200 µL

(1%). -

Agitation: Shake vigorously for 15 minutes (orbital shaker).

-

Separation: Centrifuge at 3000 rpm for 5 mins. Transfer the upper organic layer (Isooctane) to a GC vial with a glass insert.

D. Instrumental Parameters

| Parameter | Setting | Rationale |

| GC Injector | Splitless, 250°C | Ensures rapid volatilization of species. |

| GC Column | DB-5ms or HP-5 (30m x 0.25mm) | Non-polar phase ideal for alkyl-mercury separation. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening. |

| Transfer Line | 230°C | CRITICAL: Prevents condensation of |

| ICP-MS Mode | Time Resolved Analysis (TRA) | Fast scanning needed for transient GC peaks. |

| Monitored Isotopes | Monitor spikes and natural abundance isotopes.[7] | |

| Dwell Time | 30-50 ms per isotope | Ensures enough points per peak (12-15 points). |

Part 5: Data Analysis (The IDMS Calculation)

Quantification is performed using the Isotope Dilution Equation .[7] Unlike external calibration, this calculates concentration based on the altered isotope ratio.

The Workflow Logic:

Figure 2: Isotope Dilution Workflow.[7] Equilibration of spike and sample prior to derivatization corrects for all subsequent losses.

The Equation:

Where:

- : Concentration of analyte in sample.[3]

- : Concentration of spike.

- : Mass of spike added.

- : Mass of sample.

-

: Measured isotope ratio (

- : Abundance of isotopes A and B in the spike.[1]

- : Abundance of isotopes A and B in the sample (natural).[7]

Part 6: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Background ( | Memory effect in transfer line. | Increase transfer line temp to 250°C; Inject solvent blanks. |

| Low Sensitivity | Plasma cooling by organic solvent. | Add Oxygen (20-50 mL/min) to carrier gas to burn carbon; Use 1mm injector torch. |

| Peak Tailing | Cold spots or active sites. | Check transfer line insulation; Silanize the glass liner. |

| Species Interconversion | Acidic digestion or high temp. | Ensure Alkaline digestion; Keep derivatization pH strictly at 3.9. |

References

-

EPA Method 1630. (2001).[8] Methyl Mercury in Water by Distillation, Aqueous Ethylation, Purge and Trap, and CVAFS.[8] U.S. Environmental Protection Agency.[5][8][9] Link

-

Thermo Fisher Scientific. (2012). Speciation Analysis of Methylmercury Via Species Specific Isotope Dilution GC-ICP-MS. Application Note 30465.[3] Link

-

Rahman, G. M., & Kingston, H. M. (2004).[10] Application of Speciated Isotope Dilution Mass Spectrometry To Evaluate Extraction Methods for Determining Mercury Speciation in Soils and Sediments.[10] Analytical Chemistry, 76(13).[10] Link

-

Agilent Technologies. (2010). GC-ICP-MS Interface Kit for Agilent 7900 ICP-MS. Technical Overview.[2][3][5][11][12][13][14] Link

-

Bravo-Sanchez, L. R., et al. (2004).[10][12] Mercury Speciation Analysis in Sea Water by Solid Phase Microextraction-GC-ICP-MS Using Ethyl and Propyl Derivatization. Spectrochimica Acta Part B. Link

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. chem-agilent.com [chem-agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Measurement of Mercury Species in Human Blood using Triple Spike Isotope Dilution with SPME-GC-ICP-DRC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.antpedia.com [img.antpedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cem.de [cem.de]

- 8. alsglobal.com [alsglobal.com]

- 9. epa.gov [epa.gov]

- 10. Sci-Hub. Application of Speciated Isotope Dilution Mass Spectrometry To Evaluate Extraction Methods for Determining Mercury Speciation in Soils and Sediments / Analytical Chemistry, 2004 [sci-hub.box]

- 11. caltestlabs.com [caltestlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. env1.gist.ac.kr [env1.gist.ac.kr]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: Microwave-Assisted Extraction of Methylmercury from Sediments

Introduction: The Critical Need for Accurate Methylmercury Quantification in Sediments

Methylmercury (MeHg) is a potent neurotoxin that bioaccumulates and biomagnifies in aquatic food webs, posing a significant risk to both wildlife and human health.[1][2][3] Sediments act as a crucial reservoir and a primary site for the microbial methylation of inorganic mercury.[4] Therefore, the accurate and efficient extraction of MeHg from complex sediment matrices is paramount for environmental monitoring, risk assessment, and the validation of remediation strategies.

Traditional extraction methods for MeHg from sediments, such as solvent extraction and acid leaching, can be time-consuming and labor-intensive.[5] Microwave-assisted extraction (MAE) has emerged as a rapid and efficient alternative, offering reduced extraction times, higher extraction efficiencies, and better control over experimental parameters.[6] This application note provides a detailed protocol for the MAE of MeHg from sediment samples, grounded in established scientific principles and validated methodologies.

The Science Behind Microwave-Assisted Extraction of Methylmercury

Microwave-assisted extraction leverages the ability of microwave energy to rapidly heat a solvent and sample mixture in a closed vessel. This targeted heating increases the kinetics of the extraction process. For MeHg in sediments, MAE is typically performed in the presence of an acidic leachant. The microwave energy, combined with the acidic environment, facilitates the desorption of MeHg from binding sites within the sediment matrix, such as organic matter and sulfide minerals.[5]

The choice of extraction solvent is critical to prevent the degradation of MeHg and to minimize the co-extraction of interfering compounds. Dilute acids, such as nitric acid or sulfuric acid, are commonly employed to liberate MeHg from the sediment.[6][7][8] The parameters of the MAE process, including temperature, pressure, and extraction time, must be carefully optimized to ensure quantitative recovery of MeHg without causing its degradation or the artifactual formation of MeHg from inorganic mercury.[7][9][10]

Method Validation and Quality Control: Ensuring Trustworthy Results

The validity of any analytical method for MeHg rests on rigorous quality control. This is achieved through the analysis of certified reference materials (CRMs) with known concentrations of MeHg in a similar matrix.[7][11] Several CRMs for MeHg in sediment are available, such as ERM-CC580 and IAEA-456.[12] Consistent and accurate recovery of MeHg from these CRMs provides confidence in the extraction method and the subsequent analytical measurements.

Furthermore, minimizing the risk of artifact formation—the unintentional conversion of inorganic mercury to MeHg during the extraction process—is a critical aspect of method validation.[5][10] Isotopic validation studies and careful optimization of extraction conditions are essential to ensure that the measured MeHg concentration accurately reflects the amount present in the original sample.[7]

Experimental Workflow for Microwave-Assisted Extraction of Methylmercury

Caption: Workflow for the microwave-assisted extraction and analysis of methylmercury from sediment samples.

Detailed Protocol for Microwave-Assisted Extraction of Methylmercury

This protocol is based on optimized and validated methods reported in the scientific literature.[7]

Materials and Reagents

-

Microwave digestion system with closed vessels

-

Centrifuge

-

Analytical balance (4 decimal places)

-

Volumetric flasks and pipettes

-

Sediment sample (homogenized)

-

Nitric acid (HNO₃), trace metal grade

-

Deionized water (18.2 MΩ·cm)

-

Certified Reference Material (e.g., ERM-CC580)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Procedure

-

Sample Preparation:

-

Homogenize the wet sediment sample thoroughly.

-

Accurately weigh approximately 1.0 g of the homogenized sediment into a clean microwave digestion vessel.[7] Record the exact weight.

-

For quality control, weigh a similar amount of a certified reference material into a separate vessel.

-

-

Reagent Addition:

-

To each vessel, carefully add 10.0 mL of 4.0 M nitric acid (HNO₃).[7]

-

Scientist's Note: The nitric acid serves as the leachant to release the methylmercury from the sediment matrix. The 4.0 M concentration has been optimized to be effective for extraction while minimizing the risk of methylmercury degradation.[7]

-

-

Microwave Digestion:

-

Seal the microwave digestion vessels according to the manufacturer's instructions.

-

Place the vessels in the microwave digestion system.

-

Program the system to heat the samples to 100°C and hold for 10 minutes.[7]

-

Scientist's Note: The combination of temperature and time has been determined to provide efficient extraction of methylmercury without causing significant interconversion of mercury species.[7]

-

-

Post-Extraction Processing:

-

After the microwave program is complete, allow the vessels to cool to room temperature.

-

Carefully open the vessels in a fume hood.

-

Transfer the contents of each vessel to a centrifuge tube.

-

Centrifuge the samples to separate the solid sediment from the acidic extract.

-

Carefully collect the supernatant (the acidic extract containing the methylmercury) and transfer it to a clean, labeled volumetric flask.

-

Dilute the extract to a known volume with deionized water.

-

-

Analysis:

-

The diluted extract is now ready for the determination of methylmercury concentration using a suitable analytical technique, such as gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS) or cold vapor atomic fluorescence spectrometry (CV-AFS) following derivatization (e.g., ethylation).[7]

-

Data Presentation: Optimized Parameters for MAE of Methylmercury

| Parameter | Optimized Value | Reference |

| Sample Mass | ~1.0 g | [7] |

| Solvent | 4.0 M Nitric Acid (HNO₃) | [7] |

| Solvent Volume | 10.0 mL | [7] |

| Temperature | 100°C | [7] |

| Extraction Time | 10 minutes | [7] |